molecular formula C17H10ClF3N2O B2885051 5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine CAS No. 73221-77-9

5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine

Cat. No. B2885051
CAS RN: 73221-77-9
M. Wt: 350.73
InChI Key: DIPVCWHLFCGEMH-UHFFFAOYSA-N
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Description

The compound “5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Synthesis Analysis

The synthesis of such compounds often involves methods like trifluoromethylation, which is the chemical process of adding a trifluoromethyl group to a molecule . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .


Molecular Structure Analysis

The molecular structure of this compound would include a pyrimidine ring substituted with a 4-chlorophenyl group at the 5-position and a 3-(trifluoromethyl)phenoxy group at the 2-position .


Chemical Reactions Analysis

The chemical reactions of this compound would likely involve the functional groups present in the molecule, such as the trifluoromethyl group and the chlorophenyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, trifluoromethyl groups are known to be highly electronegative, which can influence the compound’s reactivity .

Scientific Research Applications

Synthesis and Characterization

5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine and related compounds have been synthesized and characterized in various studies, focusing on their potential applications in medicinal chemistry and materials science. For instance, the synthesis of 2-chloro-4-(3-nitrophenoxy) thieno[3, 2-d]pyrimidine has been documented, highlighting its importance as an intermediate in small molecule anticancer drugs. A rapid synthetic method was established, with the target compound synthesized through cyclization, chlorination, and nucleophilic substitution, achieving a total yield of 42.4% (Zhou et al., 2019).

Antimicrobial Activities

Research into novel 2,4-bis(substituted phenoxy)-6-(phenylthio) pyrimidines demonstrated antimicrobial activities, with specific analogs showing promising results against fungal strains. This indicates the potential of pyrimidine derivatives in developing new antimicrobial agents (Goudgaon & Sheshikant, 2013).

Anticancer Properties

Ultrasound-mediated synthesis of 5-amino-2-(4-chlorophenyl)-7-substituted phenyl-8,8a-dihydro-7H-(1,3,4)thiadiazolo(3,2-α)pyrimidine-6-carbonitrile derivatives was reported for their in-vitro anticancer activities against various human tumor cell lines. Among these, a compound with a 3-hydroxy-4-methoxyphenyl substituent demonstrated the highest GI50 values, indicating potent anticancer capabilities (Tiwari et al., 2016).

Structural and Spectral Analysis

Structural and bonding analyses of antimalarial drugs, including derivatives of 5-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine, have been conducted. For instance, the structural parameters, electronic, and nonlinear optical properties of thiopyrimidine derivatives were explored through both DFT/TDDFT and experimental studies, showcasing their potential in nonlinear optics and medicinal applications (Hussain et al., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, many trifluoromethyl-containing compounds are used in medicinal chemistry due to their unique properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s always important to refer to the Safety Data Sheet (SDS) for detailed information .

Future Directions

The future directions for research on this compound could involve exploring its potential applications in various fields, such as pharmaceuticals, agrochemicals, and materials science .

properties

IUPAC Name

5-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClF3N2O/c18-14-6-4-11(5-7-14)12-9-22-16(23-10-12)24-15-3-1-2-13(8-15)17(19,20)21/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIPVCWHLFCGEMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC=C(C=N2)C3=CC=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine

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